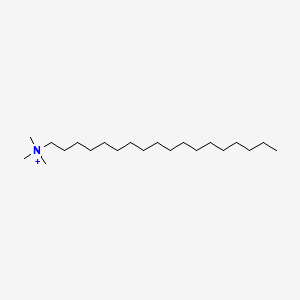

Stearyltrimethylammonium

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

15461-40-2 |

|---|---|

Fórmula molecular |

C21H46N+ |

Peso molecular |

312.6 g/mol |

Nombre IUPAC |

trimethyl(octadecyl)azanium |

InChI |

InChI=1S/C21H46N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4/h5-21H2,1-4H3/q+1 |

Clave InChI |

PDSVZUAJOIQXRK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)C |

SMILES canónico |

CCCCCCCCCCCCCCCCCC[N+](C)(C)C |

Otros números CAS |

15461-40-2 |

Números CAS relacionados |

112-03-8 (chloride) 1120-02-1 (bromide) 18684-11-2 (methylsulfate) 18684-11-2 (monomesylate) 73636-95-0 (tetrafluoroborate(1-)) 78480-18-9 (1-methylethylsulfate) |

Sinónimos |

stearyltrimethylammonium stearyltrimethylammonium 1-methylethylsulfate stearyltrimethylammonium acetate stearyltrimethylammonium bromide stearyltrimethylammonium chloride stearyltrimethylammonium dimethylphosphate stearyltrimethylammonium iodide stearyltrimethylammonium methylsulfate stearyltrimethylammonium monomesylate stearyltrimethylammonium mononitrate stearyltrimethylammonium monoperchlorate stearyltrimethylammonium octadecanoate stearyltrimethylammonium tetrafluoroborate(1-) STMA-C |

Origen del producto |

United States |

Foundational & Exploratory

What is the chemical structure of Stearyltrimethylammonium chloride?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyltrimethylammonium chloride (STAC), a quaternary ammonium (B1175870) compound, is a versatile cationic surfactant with a wide range of applications in industrial and pharmaceutical fields. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and key applications with a focus on its relevance to drug development. Detailed data is presented in tabular format for easy reference, and key processes are visualized using logical diagrams.

Chemical Structure and Identification

This compound chloride is a quaternary ammonium salt characterized by a long C18 alkyl chain (stearyl group) attached to a positively charged nitrogen atom, which is further bonded to three methyl groups. The positive charge is balanced by a chloride anion. This amphiphilic structure, with a hydrophobic tail and a hydrophilic head, is the basis for its surfactant properties.

The chemical structure can be represented as:

[CH₃(CH₂)₁₇N(CH₃)₃]⁺Cl⁻

Table 1: Chemical Identifiers for this compound Chloride

| Identifier | Value | Citation |

| IUPAC Name | N,N,N-trimethyl-1-octadecanaminium chloride | [1][2] |

| CAS Number | 112-03-8 | [1][2] |

| Molecular Formula | C₂₁H₄₆ClN | [1][2] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC--INVALID-LINK--(C)C.[Cl-] | [3] |

| InChIKey | VBIIFPGSPJYLRR-UHFFFAOYSA-M | [1][2] |

Physicochemical Properties

The physical and chemical properties of STAC are crucial for its application in various formulations. It typically appears as a white to off-white powder or waxy solid.[4]

Table 2: Physicochemical Data of this compound Chloride

| Property | Value | Citation |

| Molecular Weight | 348.05 g/mol | [1][5] |

| Melting Point | 95-104 °C | [1] |

| Boiling Point | 235-249 °C | [1] |

| Solubility in Water | 49 mg/L at 25 °C | [1] |

| log Pow (Octanol/Water) | 3.61 at 25 °C | [1] |

| Critical Micelle Concentration (CMC) | 125 mmol L⁻¹ (in equimolar water/ethanol) | [6] |

Synthesis and Characterization

Synthesis Protocol: Menshutkin Reaction

This compound chloride is commercially synthesized via the Menshutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide.[4]

General Procedure:

-

Reactants: The primary reactants are N,N-dimethyloctadecylamine (stearyl dimethylamine) and methyl chloride. Isopropanol is often used as a solvent.[7]

-

Reaction Conditions: The reaction is typically carried out in a pressurized reactor at an elevated temperature (e.g., 50°C) and pressure (e.g., 0.5 MPa).[7] A small amount of a base, such as sodium hydroxide, can be used as a catalyst.[7]

-

Reaction Process: N,N-dimethyloctadecylamine is charged into the reactor with the solvent. The reactor is purged with an inert gas like nitrogen. Methyl chloride is then introduced in a slight excess. The mixture is heated and stirred for several hours to ensure complete reaction.

-

Purification: After the reaction is complete, the product is typically purified by desalination and may be diluted with water to the desired concentration.[7]

Synthesis Workflow for this compound Chloride.

Analytical Characterization

The identity and purity of synthesized STAC can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the molecular weight and identify impurities.

-

Chromatography: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the product.

Applications in Drug Development

While not a primary active pharmaceutical ingredient (API), the unique properties of STAC make it a valuable excipient and catalyst in pharmaceutical research and development.

Phase-Transfer Catalyst

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants in immiscible phases (e.g., aqueous and organic).[8] Quaternary ammonium salts like STAC can act as phase-transfer catalysts. The lipophilic stearyl group allows the molecule to be soluble in the organic phase, while the cationic head can pair with an anionic reactant from the aqueous phase, shuttling it into the organic phase where the reaction can occur.[8] This can lead to increased reaction rates, higher yields, and milder reaction conditions.[9]

Mechanism of Phase-Transfer Catalysis using STAC.

Drug Delivery Systems

The surfactant properties of STAC make it a candidate for use in various drug delivery systems. Surfactants are known to enhance the solubility and bioavailability of poorly water-soluble drugs.[10] They can form micelles that encapsulate hydrophobic drug molecules, increasing their concentration in aqueous environments. Furthermore, the cationic nature of STAC can facilitate interaction with negatively charged biological membranes, potentially enhancing drug absorption.[11]

Biological Activity and Toxicology

Antimicrobial Mechanism of Action

Quaternary ammonium compounds, including STAC, exhibit broad-spectrum antimicrobial activity. The primary mechanism of action involves the disruption of the cell membrane of microorganisms.[12] The positively charged headgroup of the STAC molecule interacts with the negatively charged components of the bacterial or fungal cell membrane. The long hydrophobic tail then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[12][13]

Antimicrobial Mechanism of this compound Chloride.

Toxicology Profile

It is important to consider the toxicological profile of STAC, especially in the context of drug development.

Table 3: Toxicological Data for this compound Chloride

| Test | Species | Route | Value | Citation |

| LD₅₀ | Rat (female) | Oral | 702.5 mg/kg | [1] |

| LD₅₀ | Rabbit (male) | Dermal | 1300 mg/kg | [1] |

| LC₅₀ (96h) | Danio rerio (Zebrafish) | - | 0.064 mg/L | [1] |

| EC₅₀ (48h) | Daphnia magna (Water flea) | - | 0.037 mg/L | [1] |

| EC₅₀ (96h) | Pseudokirchneriella subcapitata (Green algae) | - | 0.11 mg/L | [1] |

STAC can cause skin and eye irritation and is harmful if swallowed.[14] Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound chloride is a well-characterized quaternary ammonium compound with significant potential in various scientific and industrial applications. For drug development professionals, its utility as a phase-transfer catalyst and its potential role in drug delivery systems are of particular interest. A thorough understanding of its chemical structure, physicochemical properties, and toxicological profile is essential for its safe and effective application in research and formulation development. Further investigation into its specific interactions with biological systems will continue to expand its potential applications in the pharmaceutical field.

References

- 1. echemi.com [echemi.com]

- 2. This compound chloride [webbook.nist.gov]

- 3. Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemical.kao.com [chemical.kao.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ctbo.home.amu.edu.pl [ctbo.home.amu.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

Stearyltrimethylammonium bromide molecular formula and weight.

An In-depth Technical Guide to Stearyltrimethylammonium Bromide for Researchers and Drug Development Professionals

Introduction

This compound bromide (STAB), also known as octadecyltrimethylammonium bromide, is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant.[1][2][3] Its amphipathic nature, comprising a long hydrophobic alkyl chain (stearyl group) and a hydrophilic quaternary ammonium head group, allows it to be utilized in a wide array of applications. This technical guide provides a comprehensive overview of STAB's molecular characteristics, physicochemical properties, synthesis, and its applications in research and drug development, complete with experimental considerations.

Molecular Formula and Weight

The fundamental molecular identifiers for this compound Bromide are detailed below.

| Identifier | Value |

| Molecular Formula | C21H46BrN[1][4][5][6] |

| Molecular Weight | 392.5 g/mol [1][4] |

| CAS Number | 1120-02-1[1][5][6] |

Physicochemical Properties

STAB is typically a white to almost white powder or crystalline solid.[2][3] It is soluble in water.[1][5] Key physicochemical properties are summarized in the table below.

| Property | Value |

| Appearance | White or yellowish solid (paste) or white powder.[1][2][3] |

| Melting Point | ~250 °C (decomposes)[1][5] |

| Water Solubility | Soluble[1][5] |

| Stability | Stable under normal conditions, but is hygroscopic and sensitive to moisture.[1] |

| Incompatibilities | Strong oxidizing agents.[1] |

| HLB Value | 15.8[1] |

Synthesis

The synthesis of this compound Bromide is typically achieved through the quaternization of a tertiary amine with an alkyl halide. A common method involves the reaction of stearyl bromide with trimethylamine.

References

- 1. chembk.com [chembk.com]

- 2. Stearyl trimethyl ammonium bromide [ahsuper.com]

- 3. Octadecyl trimethyl ammonium bromide / stearyl trimethyl ammonium bromide -南京杜莱生物技术有限公司 [dulynet.com]

- 4. alfachemic.com [alfachemic.com]

- 5. This compound bromide | 1120-02-1 [chemnet.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to the Synthesis of High-Purity Stearyltrimethylammonium Chloride (STAC)

Introduction

Stearyltrimethylammonium chloride (STAC), also known as octadecyltrimethylammonium chloride, is a quaternary ammonium (B1175870) compound with the chemical formula C₂₁H₄₆ClN and CAS number 112-03-8.[1][2][3] As a cationic surfactant, STAC possesses excellent emulsifying, conditioning, antistatic, and antimicrobial properties.[4][5][6] These characteristics make it an invaluable ingredient in a wide range of industries, including personal care (hair conditioners, creams), textiles (fabric softeners), and industrial applications (asphalt emulsifiers, phase transfer catalysts).[5][7][8] This guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity STAC for researchers, scientists, and drug development professionals.

Core Synthesis Pathway

The predominant industrial method for synthesizing STAC is through the quaternization of a tertiary amine, a classic nucleophilic substitution process known as the Menshutkin reaction.[7] The most common route involves the reaction of stearylamine (octadecylamine) with an excess of a methylating agent, typically methyl chloride, under elevated temperature and pressure.

Caption: Primary synthesis route for STAC via the Menshutkin reaction.

An alternative, though less direct, pathway involves starting from N,N-dimethyloctadecylamine, which is then quaternized with one equivalent of methyl chloride.[1] This guide will focus on the more fundamental synthesis from stearylamine.

Experimental Protocols

Protocol 1: Industrial Synthesis of this compound Chloride

This protocol describes a common industrial method for the batch production of STAC in a pressurized environment.

Materials:

-

Stearylamine (Octadecylamine)

-

Isopropanol (or Ethanol)

-

Sodium Hydroxide (B78521) (catalyst)

-

Methyl Chloride (gas)

-

Nitrogen (inert gas)

Apparatus:

-

High-pressure autoclave reactor equipped with a mechanical stirrer, heating mantle, thermocouple, pressure gauge, and gas inlet/outlet ports.

-

Scrubber system for waste gas.

Procedure:

-

Reactor Charging: The autoclave is charged with octadecyl tertiary amine and a suitable solvent, such as isopropanol.[7] A small amount of sodium hydroxide is added as a catalyst to facilitate the reaction.[7]

-

Inerting: The reactor is sealed and the air inside is purged by flushing with nitrogen gas to create an inert atmosphere.[7]

-

Heating: The reaction mixture is heated to the target temperature, typically in the range of 60-80°C, while stirring.[4] Some protocols may use a slightly lower temperature of 50°C at the start.[7]

-

Pressurization: Gaseous methyl chloride is introduced into the reactor. A slight excess (e.g., 1% by mass) is used to ensure complete conversion of the amine.[7] The pressure is raised and maintained at approximately 0.5 MPa.[7]

-

Reaction: The reaction is allowed to proceed for several hours (e.g., 4 hours) under constant temperature, pressure, and stirring to ensure uniform mixing.[4][7]

-

Cooling and Depressurization: Upon completion, the heating is stopped, and the reactor is allowed to cool. Any unreacted methyl chloride is carefully vented through a scrubber system.

-

Product Isolation: The crude product mixture is discharged from the reactor. The initial isolation often involves cooling the mixture to induce precipitation, followed by filtration and washing to remove the bulk of the solvent and unreacted starting materials.[4]

Protocol 2: Purification of Crude STAC

High purity is critical for many applications. The crude product from the synthesis typically contains unreacted amine, salts, and solvent. The following methods can be employed for purification.

A. Recrystallization

-

Dissolution: The crude STAC solid is dissolved in a minimum amount of a suitable hot solvent, such as ethanol (B145695).[4][9]

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.[9]

-

Hot Filtration: The hot solution is filtered through a pre-heated funnel to remove the activated charcoal and any other insoluble impurities.[9]

-

Crystallization: The clear filtrate is allowed to cool slowly to room temperature, and then potentially in an ice bath, to promote the formation of high-purity crystals.

-

Isolation and Washing: The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove residual impurities from the mother liquor.

B. Trituration (for removal of residual amine) This method is effective for removing non-polar impurities like unreacted stearylamine from the polar quaternary ammonium salt.

-

Suspension: The crude solid is placed in a flask and a solvent in which STAC is insoluble but the amine impurity is soluble (e.g., cold diethyl ether or hexane) is added.[9]

-

Stirring: The resulting suspension is stirred vigorously for 15-30 minutes.[9]

-

Filtration: The solid is collected by filtration, leaving the dissolved impurities in the filtrate.[9]

-

Washing: The purified solid on the filter is washed with a fresh portion of the cold solvent.[9]

C. Drying Given the potentially hygroscopic nature of quaternary ammonium salts, thorough drying is essential.

-

The purified, crystalline STAC is placed in a vacuum oven.

-

The product is dried under high vacuum at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved, ensuring the removal of all residual solvents and moisture.[9]

Data Presentation

Table 1: Summary of Reaction Parameters

| Parameter | Condition | Rationale | Source(s) |

| Reactants | Stearylamine, Methyl Chloride | Primary amine and methylating agent for quaternization. | [7] |

| Solvent | Isopropanol, Ethanol, Water | Polar solvents to facilitate the reaction of the amine salt. | [4][7] |

| Catalyst | Sodium Hydroxide | A small amount can act as a catalyst. | [7] |

| Temperature | 60 - 80°C | Increases reaction rate. Higher temperatures risk decomposition. | [4] |

| Pressure | ~0.5 MPa | Maintains methyl chloride in the reaction phase. | [7] |

| Reaction Time | ~4 hours | Sufficient time for the reaction to proceed to completion. | [7] |

| Purification | Recrystallization, Column Chromatography | To remove impurities and achieve high purity. | [4] |

Table 2: Physical and Chemical Properties of STAC

| Property | Value | Source(s) |

| Appearance | White to light yellow solid or powder. | [4][6] |

| Molecular Formula | C₂₁H₄₆ClN | [1][2] |

| Molecular Weight | 348.05 g/mol | [2][3] |

| Melting Point | Approx. 60-70°C (Range: 95-104°C also reported) | [4][10] |

| Boiling Point | > 200°C | [4] |

| Solubility | Soluble in water and organic solvents like ethanol and acetone. | [4] |

| Purity (Commercial) | >98.0% |

Analytical Characterization Workflow

Confirming the purity and identity of the final STAC product is a critical step. A multi-technique approach is recommended.

Caption: A typical analytical workflow for the characterization of synthesized STAC.

-

Purity Assessment: The percentage purity of quaternary ammonium compounds is often determined by two-phase titration. Chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be developed and validated for the determination and quantification of STAC.[11]

-

Structural Confirmation: Spectroscopic methods are essential for confirming the chemical structure.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the presence of the stearyl chain and the trimethylammonium headgroup.

-

Infrared (IR) Spectroscopy: IR analysis will show characteristic peaks for C-H stretches from the alkyl chain and C-N vibrations.

-

-

Monitoring Reaction: During the synthesis, techniques like Thin Layer Chromatography (TLC) or NMR can be used to monitor the disappearance of the starting amine and the appearance of the product.[9]

References

- 1. Trimethylstearylammonium Chloride | 112-03-8 [chemicalbook.com]

- 2. This compound chloride [webbook.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. nanotrun.com [nanotrun.com]

- 5. This compound Chloride Supplier | 112-03-8 | Your Reliable Distributor UPIglobal [upichem.com]

- 6. Stearyl trimethyl ammonium chloride [ahsuper.com]

- 7. Page loading... [guidechem.com]

- 8. innospk.com [innospk.com]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Stearyltrimethylammonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyltrimethylammonium salts, a class of quaternary ammonium (B1175870) compounds (QACs), are cationic surfactants widely utilized across various industries, including cosmetics, drug delivery, and material science.[1][2][3] These amphiphilic molecules consist of a long hydrophobic stearyl (C18) alkyl chain and a hydrophilic quaternary ammonium head group. The most common salts are this compound Chloride (STAC) and this compound Bromide (STAB), which exhibit excellent emulsifying, anti-static, conditioning, and antimicrobial properties.[1][4] This guide provides an in-depth overview of their core physical and chemical properties, experimental determination protocols, and functional characteristics relevant to research and development.

Core Physical and Chemical Properties

The properties of this compound (STMA) salts are primarily defined by their long alkyl chain and the nature of their counter-ion (Chloride or Bromide). Quantitative data for these compounds are summarized in Table 1 for easy comparison.

Table 1: Physical and Chemical Properties of this compound Salts

| Property | This compound Chloride (STAC) | This compound Bromide (STAB) |

| Synonyms | Octadecyltrimethylammonium chloride, STAC[5] | Octadecyltrimethylammonium bromide, STAB[1] |

| CAS Number | 112-03-8[5][6] | 1120-02-1[7][8] |

| Molecular Formula | C₂₁H₄₆ClN[6][9] | C₂₁H₄₆BrN[7][8] |

| Molecular Weight | 348.06 g/mol [6][9] | 392.50 g/mol [7][10] |

| Appearance | Almost white powder[4][9] | White to off-white powder, crystals, or chunks[1][2][7] |

| Melting Point | 80°C[9] | ~250°C (decomposes)[1][7][8] |

| Boiling Point | 249°C[9] | Not available |

| Density | 0.91 g/cm³ (at 20°C)[9] | Not available |

| Water Solubility | Soluble (1.759 mg/L at 25°C)[9] | Soluble[7][8] |

| HLB Value | 15.7[9] | 15.8[7] |

| Surface Tension | 34 x 10⁻³ N/m (0.1% solution)[9] | Not explicitly found, but behavior is similar to other cationic surfactants |

| Stability | Good chemical stability; heat and light resistant[4][7] | Stable, but hygroscopic[7] |

| Reactivity | Incompatible with strong oxidizing agents[7] | Incompatible with strong oxidizing agents[7] |

Surfactant Behavior and Micellization

A key characteristic of STMA salts is their ability to self-assemble into micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC).[11] Below the CMC, surfactant molecules exist primarily as monomers, which preferentially adsorb at interfaces, leading to a significant reduction in surface tension.[11] Once the interface is saturated, any additional surfactant molecules aggregate to form micelles, with the hydrophobic stearyl tails forming the core and the hydrophilic trimethylammonium heads forming the outer shell.[11][12] After reaching the CMC, properties like surface tension and conductivity change much more slowly with increasing surfactant concentration.[11]

References

- 1. Stearyl trimethyl ammoium bromide [myskinrecipes.com]

- 2. Stearyl trimethyl ammonium bromide [ahsuper.com]

- 3. The anti-bacterial poly(caprolactone)-poly(quaternary ammonium salt) as drug delivery carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stearyl trimethyl ammonium chloride [ahsuper.com]

- 5. Trimethylstearylammonium Chloride | 112-03-8 [chemicalbook.com]

- 6. This compound chloride (CAS 112-03-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. chembk.com [chembk.com]

- 8. This compound bromide | 1120-02-1 [chemnet.com]

- 9. chembk.com [chembk.com]

- 10. alfachemic.com [alfachemic.com]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. agilent.com [agilent.com]

Stearyltrimethylammonium chloride safety data sheet and handling precautions.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for Stearyltrimethylammonium chloride (STAC). The information is compiled from various safety data sheets and standardized experimental guidelines to ensure a high level of technical detail and accuracy for professionals in research and development.

Chemical and Physical Properties

This compound chloride is a quaternary ammonium (B1175870) salt widely used as a cationic surfactant.[1] Its properties make it suitable for applications such as an antistatic agent, emulsifier, and disinfectant.[2][3]

| Property | Value | Reference |

| Synonyms | Octadecyltrimethylammonium chloride, Trimethylstearylammonium chloride | [4] |

| CAS Number | 112-03-8 | [1] |

| Molecular Formula | C21H46ClN | [5] |

| Appearance | White to off-white powder or waxy solid | [1][2][4] |

| Melting Point | 104 °C (range: 95-104 °C) | [4] |

| Boiling Point | 249 °C | [4][6] |

| Water Solubility | 49 mg/L at 25 °C | [4] |

| log Pow (Octanol/Water Partition Coefficient) | 3.61 at 25 °C | [4] |

| Vapor Pressure | < 0 Pa at 20 °C | [4] |

| Density | 0.91 g/cm³ at 20 °C | [4] |

Hazard Identification and Classification

STAC is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Sub-category 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Hazard Pictograms:

-

Corrosion

-

Skull and Crossbones

-

Health Hazard

-

Environment

Toxicological Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | 702.5 mg/kg bw | [9] |

| LD50 | Rabbit (male) | Dermal | 1300 mg/kg bw | [9] |

| LC50 (96 h) | Danio rerio (Zebra fish) | - | 0.064 mg/L | [9] |

| EC50 (48 h) | Daphnia magna | - | 0.037 mg/L | [9] |

| EC50 (96 h) | Pseudokirchneriella subcapitata (Green algae) | - | 0.11 mg/L | [9] |

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with STAC.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound chloride.

Caption: Recommended Personal Protective Equipment for handling STAC.

Safe Handling Practices

-

Avoid formation of dust and aerosols.[4]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[4][10]

-

Do not eat, drink, or smoke when using this product.[4]

Storage Conditions

-

Keep container tightly closed.[7]

-

Store away from incompatible materials and foodstuff containers.[4]

Emergency Procedures

The following flowchart details the appropriate first-aid measures in case of exposure to this compound chloride.

Caption: First-aid procedures for STAC exposure.

In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[4] Avoid dust formation and remove all sources of ignition.[4] Collect the spillage and dispose of it in a suitable, closed container.[4]

For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Wear a self-contained breathing apparatus if necessary.[4]

Experimental Protocols for Ecotoxicity Testing

The following are summaries of the standardized OECD guidelines for the ecotoxicity tests cited in Section 3.

OECD Test Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[6][11][12][13]

-

Test Organism: A suitable fish species, such as Danio rerio (Zebra fish), is selected.[6][8]

-

Test Conditions:

-

The fish are exposed to at least five concentrations of the test substance in a geometric series.[12][13]

-

A control group is maintained in water without the test substance.[6]

-

The test is conducted for 96 hours under controlled temperature and lighting conditions.[6]

-

The test can be static (no renewal of the test solution) or semi-static (the test solution is renewed at regular intervals).[6]

-

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[6][12]

-

Endpoint: The LC50 value at 96 hours is calculated using appropriate statistical methods.[13]

OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia species by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.[3][4][5][7][14]

-

Test Organism: Young daphnids (e.g., Daphnia magna), less than 24 hours old, are used.[4][5]

-

Test Conditions:

-

Observations: Immobilization (the inability to swim within 15 seconds after gentle agitation) is observed at 24 and 48 hours.[5][7]

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline evaluates the effect of a substance on the growth of freshwater microalgae or cyanobacteria.[2][10][15][16][17]

-

Test Organism: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are used.[2][15]

-

Test Conditions:

-

Observations: Algal growth is measured at least every 24 hours by determining cell concentration or another measure of biomass.[10]

-

Endpoint: The EC50 value, the concentration that causes a 50% reduction in growth rate or yield compared to the control, is calculated.[10]

The following diagram illustrates the general workflow for these ecotoxicity tests.

Caption: General workflow for ecotoxicity testing.

References

- 1. Page loading... [wap.guidechem.com]

- 2. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 3. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 4. biotecnologiebt.it [biotecnologiebt.it]

- 5. shop.fera.co.uk [shop.fera.co.uk]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 8. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. echemi.com [echemi.com]

- 10. shop.fera.co.uk [shop.fera.co.uk]

- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 12. oecd.org [oecd.org]

- 13. eurofins.com.au [eurofins.com.au]

- 14. eurofins.it [eurofins.it]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

Solubility of Stearyltrimethylammonium Chloride (STAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of stearyltrimethylammonium chloride (STAC) in aqueous and organic media. STAC, a quaternary ammonium (B1175870) compound, is a cationic surfactant widely utilized in cosmetics, drug delivery systems, and as an antiseptic agent. A thorough understanding of its solubility is critical for formulation development, optimizing efficacy, and ensuring product stability.

Data Presentation: Solubility of STAC

The solubility of this compound chloride is dictated by its amphiphilic nature, possessing a long hydrophobic alkyl chain (stearyl group) and a hydrophilic quaternary ammonium head group. This structure leads to complex solubility behavior, particularly in aqueous solutions where it can form micelles.

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 25 | 1.759 mg/L | This value likely represents the solubility of individual STAC molecules (monomers) before micelle formation. |

| Water | 25 | 49 mg/L (at pH 7) | This value is reported as the Critical Micelle Concentration (CMC). Above this concentration, STAC monomers aggregate to form micelles, leading to a significant increase in apparent solubility. |

| Ethanol (B145695) | 25 | Soluble | Quantitative data is not readily available in the cited literature. As a polar protic solvent, ethanol is expected to be a good solvent for STAC.[1] |

| Methanol (B129727) | 25 | Soluble | Quantitative data is not readily available in the cited literature. Similar to ethanol, methanol is a polar protic solvent and is expected to effectively solvate STAC. |

| Acetone | 25 | Soluble | Quantitative data is not readily available in the cited literature. Acetone, a polar aprotic solvent, is also reported to dissolve STAC. |

| Isopropanol | 25 | Soluble | Quantitative data is not readily available in the cited literature. |

Note on Aqueous Solubility Discrepancy: The significant difference between the two reported aqueous solubility values at the same temperature highlights the importance of the critical micelle concentration (CMC) for surfactants. The lower value (1.759 mg/L) likely represents the true solubility of the STAC monomer, while the higher value (49 mg/L) indicates the concentration at which micelles form, which can solubilize a greater amount of the surfactant within their hydrophobic cores. For practical applications in formulations, the CMC is often the more relevant parameter.

Experimental Protocols

Accurate determination of solubility is essential for research and development. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility (OECD 105 Guideline)

The OECD Guideline for the Testing of Chemicals, No. 105, provides two primary methods for determining water solubility: the Flask Method and the Column Elution Method. The choice of method depends on the expected solubility of the substance.

1. Flask Method (for solubilities > 10⁻² g/L)

-

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the saturated aqueous solution is then determined analytically.

-

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Centrifuge (if necessary).

-

Analytical instrumentation appropriate for quantifying STAC (e.g., HPLC, titration).

-

-

Procedure:

-

Add an excess amount of STAC to a flask containing deionized water.

-

Agitate the flask in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary test can determine the necessary equilibration time.

-

After equilibration, cease agitation and allow the solution to stand for at least 24 hours at the same temperature to allow for the separation of undissolved material.

-

If necessary, centrifuge the solution to aid in the separation of the solid phase.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of STAC in the aliquot using a validated analytical method.

-

Repeat the determination until at least three consecutive measurements show no significant trend.

-

2. Column Elution Method (for solubilities < 10⁻² g/L)

-

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured.

-

Apparatus:

-

Jacketed glass column with a constant temperature water circulator.

-

Metering pump for precise flow control.

-

Inert support material (e.g., glass beads, silica (B1680970) gel).

-

Fraction collector.

-

Analytical instrumentation.

-

-

Procedure:

-

Coat the inert support material with an excess of STAC.

-

Pack the coated support material into the column.

-

Pump deionized water through the column at a low flow rate to ensure equilibrium is reached.

-

Collect fractions of the eluate.

-

Analyze the concentration of STAC in each fraction.

-

Continue until the concentration of STAC in the eluate is constant. The plateau concentration represents the water solubility.

-

Determination of Solubility in Organic Solvents

While a specific standardized guideline for surfactant solubility in organic solvents is not as universally cited as OECD 105 for water, a general and robust gravimetric method can be employed.

-

Principle: A saturated solution of STAC in the chosen organic solvent is prepared by equilibration. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining STAC is determined.

-

Apparatus:

-

Constant temperature shaker or incubator.

-

Vials or flasks with solvent-resistant caps.

-

Syringe filters (if necessary).

-

Analytical balance.

-

Oven or vacuum desiccator.

-

-

Procedure:

-

Add an excess amount of STAC to a vial containing the organic solvent of interest (e.g., ethanol, acetone).

-

Seal the vial and place it in a constant temperature shaker for an extended period (e.g., 48-72 hours) to ensure equilibrium.

-

After equilibration, allow the vial to stand undisturbed for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant. If necessary, use a syringe filter to remove any suspended particles.

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of STAC.

-

Once the solvent is completely removed, weigh the container with the dried STAC residue.

-

The solubility can be calculated as grams of STAC per 100 mL or 100 g of the solvent.

-

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the solubility of this compound chloride.

References

Stearyltrimethylammonium: A Technical Guide to a Cationic Surfactant

For Researchers, Scientists, and Drug Development Professionals

Stearyltrimethylammonium, commonly found as this compound Chloride (STAC) or Octadecyltrimethylammonium Chloride (OTAC), is unequivocally a cationic surfactant . Its classification stems from the molecular structure, which features a positively charged quaternary ammonium (B1175870) group as its hydrophilic head. This comprehensive guide delves into the core technical aspects of this versatile compound, presenting its physicochemical properties, detailed experimental protocols, and key applications relevant to research and pharmaceutical development.

Core Concepts: Structure and Mechanism of Action

This compound's surfactant properties are dictated by its amphiphilic nature. The molecule consists of two primary moieties:

-

A long, 18-carbon alkyl chain (the stearyl group) which forms a nonpolar, hydrophobic "tail."

-

A trimethylammonium group, which is a quaternary ammonium salt, forming a polar, positively charged, hydrophilic "head."

This structure drives the molecule to align at interfaces, such as oil-water or air-water, reducing surface tension. The cationic nature of the head group is crucial; it electrostatically interacts with and adsorbs onto negatively charged surfaces, a key mechanism for its function as a conditioning agent, emulsifier, and dispersant.[1]

Physicochemical and Surfactant Properties

Quantitative data for this compound chloride (STAC) are summarized below for clear reference and comparison.

Table 1: Physicochemical Properties of this compound Chloride

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₄₆ClN | [2] |

| Molecular Weight | 348.05 g/mol | [2] |

| Appearance | White to off-white crystalline solid or waxy powder | [1] |

| Melting Point | ~60-70 °C | [1] |

| Boiling Point | >200 °C | [1] |

| Density | ~1.0 g/cm³ (at 20 °C) | [1] |

| Solubility | Soluble in water and organic solvents like ethanol (B145695) and acetone (B3395972) | [1] |

A critical parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration above which surfactant monomers self-assemble into micelles.[3] This is a fundamental property for applications involving solubilization and the formation of stable emulsions.

Table 2: Surfactant Properties of this compound Chloride (OTAC)

| Property | Value | Conditions | Reference(s) |

| Critical Micelle Concentration (CMC) | 1 mM | In aqueous solution at 25 °C | [1] |

The process of micellization is a key logical relationship in surfactant science. Below the CMC, surfactant molecules exist as individual monomers. As the concentration increases to the CMC, these monomers aggregate to form spherical or cylindrical structures, shielding their hydrophobic tails from the aqueous environment.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. The following sections provide protocols for the synthesis of this compound chloride and a common application.

Synthesis of this compound Chloride

The industrial synthesis of STAC is often achieved via the Menshutkin reaction, which involves the quaternization of a tertiary amine.[1]

Objective: To synthesize this compound chloride from stearylamine and trimethylammonium chloride.

Materials:

-

Stearylamine (Octadecylamine)

-

Trimethylammonium chloride

-

Ethanol (or other suitable polar solvent)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., acetone)

Procedure:

-

Preparation: In a round-bottom flask, dissolve stearylamine in a suitable volume of ethanol.

-

Addition of Reagents: Add a stoichiometric equivalent of trimethylammonium chloride to the solution.

-

Reaction: Heat the mixture to a reflux temperature of 60-80°C with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce precipitation of the product.

-

Separation: Collect the crude product by vacuum filtration and wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent like acetone to obtain the final, pure this compound chloride.

-

Drying: Dry the purified product under vacuum to remove residual solvent.

Application: Dispersion of Multi-Walled Carbon Nanotubes (MWCNTs)

The strong van der Waals forces between carbon nanotubes cause them to agglomerate into bundles, hindering their application. Cationic surfactants like STAC are effective at dispersing these bundles in aqueous solutions.[4]

Objective: To prepare a stable aqueous dispersion of MWCNTs using STAC as a dispersing agent.

Materials:

-

Multi-walled carbon nanotubes (MWCNTs)

-

This compound chloride (STAC)

-

Deionized water

-

Ultrasonicator (probe type recommended for higher energy)

-

Centrifuge

Procedure:

-

Preparation of Surfactant Solution: Prepare an aqueous solution of STAC. A typical starting concentration is above its CMC (e.g., 5-10 mM).

-

Addition of CNTs: Add a specific weight of MWCNTs to the STAC solution. A common weight ratio of surfactant to CNTs is 10:1, but this may require optimization.[5]

-

Dispersion by Sonication: Immerse the vial containing the mixture in a cooling bath (to prevent overheating) and apply high-energy ultrasonication. A probe sonicator is generally more effective than a bath sonicator. Sonication times can range from 30 minutes to several hours. This step provides the energy needed to overcome the van der Waals forces between the nanotubes.

-

Removal of Aggregates: After sonication, centrifuge the dispersion at a moderate speed (e.g., 5,000-10,000 g) for 30-60 minutes. This will pellet any remaining large bundles and catalyst impurities.

-

Collection of Dispersion: Carefully decant the supernatant, which contains the well-dispersed, individualized MWCNTs stabilized by STAC. The quality of the dispersion can be assessed by techniques like UV-Vis spectroscopy.

Applications in Research and Drug Development

The unique properties of this compound lend it to a variety of specialized applications:

-

Hair and Skin Conditioning: In cosmetics, its positive charge allows it to adsorb onto the negatively charged surfaces of hair and skin, providing conditioning, softening, and antistatic effects.[1]

-

Fabric Softeners: Similar to its role in hair care, it is used in the textile industry as a fabric softener and antistatic agent.[1]

-

Emulsifier and Dispersant: It is an effective emulsifier for creating stable oil-in-water emulsions and for dispersing materials like MWCNTs or in asphalt (B605645) formulations.[1][4]

-

Biocide and Disinfectant: Quaternary ammonium compounds, including STAC, exhibit antimicrobial properties and are used as disinfectants.

-

Phase Transfer Catalyst: In organic synthesis, it can facilitate the reaction between reactants located in different immiscible phases.

-

Drug Delivery: As a cationic lipid, it is a component of interest for formulating lipid-based drug delivery systems, such as nanoparticles or liposomes. These cationic systems can interact with negatively charged cell membranes, potentially enhancing cellular uptake of encapsulated therapeutic agents.

References

Stearyltrimethylammonium: A Comprehensive Technical Guide to its Synthesis and Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyltrimethylammonium, a quaternary ammonium (B1175870) compound, is a cationic surfactant with a wide range of applications in industrial, cosmetic, and pharmaceutical formulations. This technical guide provides a comprehensive overview of its natural occurrence, or lack thereof, and delves into its primary synthetic routes. Detailed experimental protocols for its laboratory synthesis are provided, alongside a compilation of its key physicochemical properties. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation science.

Natural Occurrence

This compound chloride is a synthetic compound and is not known to occur in nature.[1] While other quaternary ammonium compounds are found in biological systems, this compound salts are exclusively produced through chemical synthesis.

Synthetic Routes

The principal method for the synthesis of this compound chloride is the Menshutkin reaction . This reaction involves the quaternization of a tertiary amine with an alkyl halide. In the case of this compound chloride, the synthesis starts from stearylamine (octadecylamine), a long-chain primary amine.

The overall synthetic pathway can be described in two main steps:

-

Formation of the Tertiary Amine: Stearylamine is first converted to N,N-dimethylstearylamine.

-

Quaternization: The resulting N,N-dimethylstearylamine is then reacted with a methylating agent, typically methyl chloride, to yield the final product, this compound chloride.

A more direct, one-pot synthesis from stearylamine and a methylating agent is also industrially practiced, though it requires careful control of reaction conditions to achieve high yields of the quaternary ammonium salt.

Experimental Protocols

Laboratory Scale Synthesis of this compound Chloride

This protocol describes a typical laboratory-scale synthesis of this compound chloride from stearylamine.

Materials:

-

Stearylamine (Octadecylamine)

-

Trimethylammonium chloride

-

A suitable solvent (e.g., ethanol, isopropanol)

-

Sodium hydroxide (B78521) (catalyst, optional)

-

Methyl chloride (gas or solution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve stearylamine in the chosen solvent.

-

Add trimethylammonium chloride to the solution. A slight molar excess of the methylating agent is often used.

-

If using a catalyst, add a small amount of sodium hydroxide.

-

Heat the reaction mixture to a temperature between 60-80°C.[2]

-

Maintain the reaction at this temperature with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product is then collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography to obtain a product of high purity.[2]

Industrial Scale Synthesis (Illustrative)

On an industrial scale, the synthesis is often carried out in a pressure reactor (autoclave).

Procedure Outline:

-

Octadecyl tertiary amine is charged into the autoclave along with a suitable solvent like isopropanol.

-

A small amount of sodium hydroxide is added as a catalyst.

-

The reactor is purged with an inert gas, such as nitrogen, to remove air.

-

The temperature is raised to approximately 50°C.

-

A slight excess (e.g., 1% by mass) of methyl chloride is introduced into the reactor.

-

The reaction is allowed to proceed under pressure (e.g., 0.5 MPa) for a set period, typically around 4 hours.

-

After the reaction is complete, the product is worked up, which may include desalination and dilution to the desired concentration.

Quantitative Data

The following table summarizes key physicochemical properties of this compound chloride.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₆ClN | [1] |

| Molecular Weight | 348.05 g/mol | [3] |

| Appearance | White to off-white crystalline solid or waxy powder | [1] |

| Melting Point | ~60-70 °C | [2] |

| Boiling Point | >200 °C | [2] |

| Solubility | Soluble in water and many organic solvents (e.g., ethanol, acetone) | [2] |

| Density | ~1.0 g/cm³ (at 20°C) | [2] |

Conclusion

This compound chloride is a synthetically derived quaternary ammonium compound with significant utility in various scientific and industrial fields. Its synthesis is primarily achieved through the well-established Menshutkin reaction, a versatile method for the preparation of quaternary ammonium salts. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals working with this important cationic surfactant. Further optimization of synthetic conditions and in-depth characterization are crucial for tailoring its properties for specific applications in drug development and other advanced technologies.

References

Thermal Stability and Decomposition of Stearyltrimethylammonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyltrimethylammonium salts, particularly this compound Chloride (STAC) and this compound Bromide (STAB), are cationic surfactants with a broad range of applications. They are utilized as conditioning agents in personal care products, fabric softeners, phase transfer catalysts, and biocides. In the pharmaceutical industry, their properties are leveraged for drug delivery systems and as excipients. A thorough understanding of the thermal stability and decomposition pathways of these compounds is critical for ensuring product quality, safety, and stability during manufacturing, storage, and application.

This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its stability under thermal stress, outlining key experimental protocols for its analysis, and discussing its primary decomposition mechanisms.

Core Data on Thermal Properties

While specific comprehensive datasets for the thermal decomposition of pure this compound are not widely available in public literature, data from related long-chain quaternary ammonium (B1175870) compounds and general knowledge of their thermal behavior provide valuable insights. The thermal stability is influenced by factors such as the nature of the counter-ion and the purity of the compound.

| Property | Value/Range (Typical for Long-Chain Quaternary Ammonium Salts) | Notes |

| Melting Point | Varies with counter-ion and purity. | The melting point is a key indicator of purity and can influence the physical state at processing temperatures. |

| Decomposition Onset (TGA) | ~155 - 250 °C | The onset of decomposition can be influenced by the presence of impurities or catalytic sites on surfaces. Longer alkyl chains may decrease the initial decomposition temperature.[1][2] |

| Decomposition Products | Alkenes, tertiary amines, alkyl halides. | The primary decomposition pathways are Hofmann elimination and nucleophilic substitution, leading to a mixture of volatile and non-volatile products.[1][2] |

Thermal Decomposition Pathways

The thermal degradation of this compound primarily proceeds through two main competitive pathways: Hofmann elimination and nucleophilic substitution. The predominant mechanism can be influenced by the temperature, the nature of the counter-ion, and the surrounding chemical environment.

Hofmann Elimination

This is a well-established decomposition route for quaternary ammonium salts containing at least one beta-hydrogen on an alkyl substituent. The counter-ion (e.g., chloride or bromide) acts as a base, abstracting a proton from the beta-carbon of the stearyl group, leading to the formation of an alkene (1-octadecene), a tertiary amine (trimethylamine), and the corresponding hydrogen halide.[1][2]

Caption: Hofmann elimination of this compound.

Nucleophilic Substitution (S N 2)

In this pathway, the counter-ion acts as a nucleophile, attacking one of the alkyl groups attached to the nitrogen atom. This results in the displacement of a neutral tertiary amine. For this compound, nucleophilic attack can occur on either the methyl groups or the stearyl group.

-

Attack on a methyl group: This is generally the more favored S N 2 pathway due to less steric hindrance. It yields methyl halide and stearyldimethylamine.

-

Attack on the stearyl group: This is less likely due to the steric bulk of the long alkyl chain but would produce stearyl halide and trimethylamine.

Caption: Nucleophilic substitution pathways for this compound.

Experimental Protocols

To investigate the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is employed. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the amount of residual mass.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, PerkinElmer Pyris 1).

Experimental Workflow:

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound salt into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the steepest mass loss curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Experimental Workflow:

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound salt into a DSC pan. Hermetically seal the pan to prevent volatilization before decomposition.

-

Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen purge).

-

Data Analysis: Monitor the heat flow to the sample relative to the reference. Endothermic events (e.g., melting) and exothermic events (e.g., some decompositions) are recorded as peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Instrumentation: A pyrolysis unit coupled to a GC-MS system.

Experimental Workflow:

Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Procedure:

-

Sample Preparation: A small, accurately weighed amount of the this compound salt is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is introduced into the pyrolyzer, which is rapidly heated to a predetermined temperature (e.g., in the range of the decomposition temperature observed by TGA).

-

GC-MS Analysis: The volatile pyrolysis products are swept into the gas chromatograph for separation and then into the mass spectrometer for identification.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to the different decomposition products. The mass spectrum of each peak is used to identify the chemical structure of the product, often by comparison with spectral libraries.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use across various industries. While stable under ambient conditions, it undergoes decomposition at elevated temperatures primarily through Hofmann elimination and nucleophilic substitution pathways. The onset of this decomposition typically occurs in the range of 155-250 °C. For professionals in research, development, and quality control, a comprehensive understanding of these thermal properties, investigated through techniques like TGA, DSC, and Py-GC-MS, is essential for formulation development, process optimization, and ensuring the long-term stability of products containing this versatile cationic surfactant.

References

Methodological & Application

Application Notes and Protocols for Stearyltrimethylammonium-Mediated Gold Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyltrimethylammonium chloride (STAC), a quaternary ammonium (B1175870) surfactant, serves as a crucial capping and shape-directing agent in the synthesis of gold nanoparticles (AuNPs). Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a positively charged hydrophilic headgroup, enables the formation of micelles in aqueous solutions. These micelles play a pivotal role in controlling the nucleation and growth of AuNPs, allowing for the synthesis of various morphologies, including nanospheres, nanorods, and nanocubes. The positively charged headgroup of STAC interacts with the gold surface, providing colloidal stability by preventing aggregation through electrostatic repulsion. While protocols often cite the use of similar surfactants like cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium chloride (CTAC), the principles and procedures are readily adaptable for STAC due to their structural and chemical similarities.

Key Applications of STAC-Capped Gold Nanoparticles

The unique physicochemical properties of STAC-capped AuNPs make them highly valuable for a range of applications in research and drug development:

-

Drug Delivery: The positive surface charge of STAC-capped AuNPs can facilitate interaction with negatively charged cell membranes.[1] While surface modification is often necessary to enhance biocompatibility and reduce potential cytotoxicity, these nanoparticles serve as a versatile platform for targeted drug delivery.

-

Biosensing: The ability to conjugate biomolecules to the nanoparticle surface enables the development of highly sensitive and selective biosensors.

-

Photothermal Therapy: Anisotropic AuNPs, such as nanorods, exhibit strong surface plasmon resonance in the near-infrared (NIR) region, making them effective agents for the photothermal ablation of tumors.

-

Surface-Enhanced Raman Spectroscopy (SERS): The sharp features of anisotropic gold nanoparticles, often synthesized using cationic surfactants like STAC, can significantly enhance Raman signals, allowing for the detection of molecules at trace levels.

Data Presentation: Synthesis Parameters and Resulting Nanoparticle Characteristics

The following tables summarize quantitative data from seed-mediated synthesis protocols adaptable for STAC, primarily based on established methods using CTAB and CTAC.

Table 1: Synthesis of Spherical Gold Nanoparticles

| Parameter | Seed Solution | Growth Solution | Resulting Nanoparticle Size |

| Gold Precursor | 0.25 mM HAuCl₄ | 0.25 mM HAuCl₄ | 5 - 15 nm diameter |

| Surfactant | 0.1 M STAC (adapted) | 0.1 M STAC (adapted) | - |

| Reducing Agent | 0.6 mL of 10 mM ice-cold NaBH₄ | 0.064 M Ascorbic Acid | - |

| Temperature | Room Temperature | 30 °C | - |

| Seed Volume | - | 0.04 mL | - |

| Reference | Adapted from[1][2] | Adapted from[1][2] | [2] |

Table 2: Synthesis of Gold Nanorods

| Parameter | Seed Solution | Growth Solution | Resulting Nanoparticle Aspect Ratio |

| Gold Precursor | 0.25 mM HAuCl₄ | 0.5 mM HAuCl₄ | 2.5 - 4.6 |

| Surfactant | 0.1 M STAC (adapted) | 0.1 M STAC (adapted) | - |

| Additive | - | 0.048 M AgNO₃ | - |

| Reducing Agent | 0.6 mL of 10 mM ice-cold NaBH₄ | 0.0788 M Ascorbic Acid | - |

| Temperature | 25 °C | 30 °C | - |

| Seed Volume | - | 12 µL | - |

| Reference | Adapted from[3][4] | Adapted from[3][4] | [4] |

Table 3: Synthesis of Gold Nanocubes

| Parameter | Seed Solution | Growth Solution | Resulting Nanoparticle Edge Length |

| Gold Precursor | 0.25 mM HAuCl₄ | 0.25 mM HAuCl₄ | 30 - 75 nm |

| Surfactant | 0.1 M STAC (adapted) | 0.08 M STAC (adapted) | - |

| Additive | - | 0.002 M NaBr | - |

| Reducing Agent | 0.6 mL of 10 mM ice-cold NaBH₄ | 0.04 M Ascorbic Acid | - |

| Temperature | 25 °C | 30 °C | - |

| Seed Volume | - | 0.01 mL | - |

| Reference | Adapted from[5] | Adapted from[5] | [5] |

Experimental Protocols

The following protocols are based on the well-established seed-mediated growth method, adapted for the use of this compound Chloride (STAC).

Protocol 1: Synthesis of Spherical Gold Nanoparticles

This protocol details a seed-mediated approach to synthesize spherical gold nanoparticles with controlled diameters.

Materials:

-

Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound chloride (STAC)

-

Sodium borohydride (B1222165) (NaBH₄)

-

L-Ascorbic acid

-

Deionized (DI) water

Procedure:

-

Seed Solution Preparation:

-

Prepare a 0.1 M STAC solution in DI water.

-

In a flask, mix 0.25 mL of 10 mM HAuCl₄ with 10 mL of 0.1 M STAC solution.

-

While stirring vigorously, add 0.6 mL of freshly prepared, ice-cold 10 mM NaBH₄ solution.

-

The solution color will change from yellow to brownish-yellow.

-

Continue stirring for 2 minutes and then age the seed solution at 30°C for at least 30 minutes before use.

-

-

Growth Solution and Nanoparticle Growth:

-

Prepare a growth solution by mixing 10 mL of 0.1 M STAC, 0.25 mL of 10 mM HAuCl₄, and 0.075 mL of 64 mM ascorbic acid in a flask.

-

Gently stir the growth solution.

-

Add 0.04 mL of the aged seed solution to the growth solution.

-

The solution color will gradually change, indicating nanoparticle growth. The final size can be controlled by adjusting the seed-to-gold ion ratio.[2]

-

Workflow for Spherical Gold Nanoparticle Synthesis

Caption: Workflow for spherical gold nanoparticle synthesis.

Protocol 2: Synthesis of Gold Nanorods

This protocol describes the synthesis of rod-shaped gold nanoparticles with tunable aspect ratios.

Materials:

-

Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound chloride (STAC)

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium borohydride (NaBH₄)

-

L-Ascorbic acid

-

Hydrochloric acid (HCl)

-

Deionized (DI) water

Procedure:

-

Seed Solution Preparation:

-

Prepare a 0.1 M STAC solution.

-

To 1 mL of 0.1 M STAC, add 25 µL of 10 mM HAuCl₄.

-

Add 60 µL of ice-cold 10 mM NaBH₄ while stirring. The solution will turn light brown.

-

-

Growth Solution and Nanorod Growth:

-

In a separate container, prepare the growth solution by adding 5 mL of 0.1 M STAC, 250 µL of 10 mM HAuCl₄, and 48 µL of 10 mM AgNO₃.

-

Add 100 µL of 1 M HCl to the growth solution.

-

Add 40 µL of 0.1 M ascorbic acid, which will turn the solution colorless.

-

Finally, inject 12 µL of the seed solution into the growth solution.

-

The solution will gradually change color as the nanorods form. Do not stir the solution after seed injection.

-

Allow the reaction to proceed for several hours at 30°C.

-

Workflow for Gold Nanorod Synthesis

Caption: Workflow for gold nanorod synthesis.

Protocol 3: Synthesis of Gold Nanocubes

This protocol outlines the synthesis of cube-shaped gold nanoparticles.

Materials:

-

Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound chloride (STAC)

-

Sodium bromide (NaBr)

-

Sodium borohydride (NaBH₄)

-

L-Ascorbic acid

-

Deionized (DI) water

Procedure:

-

Seed Solution Preparation:

-

Follow the same procedure as in Protocol 1 for preparing the seed solution.

-

Incubate the seeds for 1 hour at room temperature (21°C).

-

-

Growth Solution and Nanocube Growth:

-

Prepare a growth solution consisting of 9.625 mL of 0.08 M STAC, 250 µL of 10 mM HAuCl₄, 125 µL of 0.02 M NaBr, and 250 µL of 0.04 M ascorbic acid.

-

Add 10 µL of the seed solution to the growth solution at 30°C with gentle shaking for 10 seconds.

-

Allow the reaction to proceed for 8 minutes, during which the solution color will turn red/pink.

-

Centrifuge the solution to collect the nanocubes and redisperse them in DI water.

-

Workflow for Gold Nanocube Synthesis

Caption: Workflow for gold nanocube synthesis.

References

- 1. Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. azom.com [azom.com]

- 4. Stable and reproducible synthesis of gold nanorods for biomedical applications: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collection - Seed-Mediated Synthesis of Gold Nanocrystals with Systematic Shape Evolution from Cubic to Trisoctahedral and Rhombic Dodecahedral Structures - Langmuir - Figshare [acs.figshare.com]

Stearyltrimethylammonium Chloride (STAC) as a Phase Transfer Catalyst in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase Transfer Catalysis (PTC) is a powerful and versatile technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This methodology is particularly valuable in industrial and pharmaceutical applications as it often leads to higher yields, milder reaction conditions, reduced use of hazardous organic solvents, and simplified workup procedures, aligning with the principles of Green Chemistry.

Stearyltrimethylammonium chloride (STAC) is a quaternary ammonium (B1175870) salt that can function as an effective phase transfer catalyst. Its structure, featuring a hydrophilic quaternary ammonium head and a long lipophilic stearyl (C18) tail, makes it particularly suitable for transporting anions from an aqueous or solid phase into an organic medium where the reaction with an organic substrate occurs. This document provides detailed application notes, experimental protocols, and quantitative data for the use of STAC and structurally similar long-chain quaternary ammonium salts as phase transfer catalysts in key organic transformations.

Mechanism of Phase Transfer Catalysis

The fundamental principle of phase transfer catalysis with a quaternary ammonium salt like STAC involves the formation of an ion pair between the catalyst's cation (Q+) and the reactant anion (Y-). This lipophilic ion pair is soluble in the organic phase, allowing the anion to be transported from the aqueous or solid phase to the organic phase where it can react with the organic substrate (RX). After the reaction, the catalyst cation pairs with the leaving group anion (X-) and returns to the aqueous or solid phase to repeat the catalytic cycle.

Caption: General mechanism of phase transfer catalysis.

Applications in Organic Synthesis

Due to its amphiphilic nature, STAC is particularly useful in reactions where a long alkyl chain can enhance solubility in the organic phase or interact favorably at the interface of two phases. Key applications include nucleophilic substitution reactions such as Williamson ether synthesis and C-alkylation of active methylene (B1212753) compounds, as well as the generation of carbenes for cyclopropanation reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide. Phase transfer catalysis is highly effective in promoting this reaction, especially when using solid bases like potassium hydroxide (B78521).

Quantitative Data Summary for Williamson Ether Synthesis using Long-Chain Quaternary Ammonium Catalysts

Disclaimer: The following data is compiled from studies using structurally similar long-chain quaternary ammonium phase transfer catalysts. These values should serve as a starting point for optimization when using STAC.

| Alcohol/Phenol | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Octanol | n-Butyl bromide | 5 | 50% aq. NaOH | Toluene (B28343) | 80 | 4 | 92 |

| Phenol | Benzyl chloride | 2 | Solid KOH | Dichloromethane | 40 | 2 | 95 |

| 4-Nitrophenol | Ethyl iodide | 5 | Solid K₂CO₃ | Acetonitrile | 60 | 6 | 88 |

| 1-Naphthol | Epichlorohydrin | 10 | 50% aq. NaOH | Toluene | 30 | 1 | >90 |

Experimental Protocol: Synthesis of n-Octyl Phenyl Ether

This protocol describes a general procedure for the Williamson ether synthesis using a phase transfer catalyst like STAC.

Materials:

-

Phenol (1.0 eq.)

-

n-Octyl bromide (1.1 eq.)

-

This compound chloride (STAC) (0.05 eq.)

-

Potassium hydroxide (solid, powdered) (2.0 eq.)

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, potassium hydroxide, and toluene.

-

Add STAC to the vigorously stirred mixture.

-

Add n-octyl bromide dropwise to the reaction mixture.

-

Heat the mixture to 90°C and maintain vigorous stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to dissolve the inorganic salts.

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Caption: Experimental workflow for Williamson ether synthesis.

C-Alkylation of Active Methylene Compounds

The C-alkylation of compounds containing active methylene groups (e.g., malonic esters, β-ketoesters) is a fundamental carbon-carbon bond-forming reaction. Phase transfer catalysis provides a mild and efficient method for this transformation, often with high selectivity for mono-alkylation.

Quantitative Data Summary for C-Alkylation using Long-Chain Quaternary Ammonium Catalysts

Disclaimer: The following data is compiled from studies using structurally similar long-chain quaternary ammonium phase transfer catalysts. These values should serve as a starting point for optimization when using STAC.

| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Diethyl malonate | n-Butyl bromide | 5 | Solid K₂CO₃ | Acetonitrile | 70 | 5 | 90 |

| Phenylacetonitrile | Benzyl chloride | 2 | 50% aq. NaOH | Toluene | 25 | 1 | 95 |

| Ethyl acetoacetate | Allyl bromide | 10 | Solid KOH | Dichloromethane | 40 | 3 | 85 |

| 1,3-Indandione | Methyl iodide | 5 | 50% aq. NaOH | Benzene | 30 | 2 | 92 |

Experimental Protocol: Synthesis of Diethyl n-Butylmalonate

This protocol provides a general method for the C-alkylation of diethyl malonate under solid-liquid phase transfer catalysis conditions.

Materials:

-

Diethyl malonate (1.0 eq.)

-

n-Butyl bromide (1.1 eq.)

-

This compound chloride (STAC) (0.05 eq.)

-

Anhydrous potassium carbonate (powdered) (2.0 eq.)

-

Acetonitrile

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate, anhydrous potassium carbonate, and acetonitrile.

-

Add STAC to the vigorously stirred suspension.

-

Add n-butyl bromide to the reaction mixture.

-

Heat the mixture to reflux (approx. 82°C) and stir for 3-5 hours.

-

Monitor the reaction progress by Gas Chromatography (GC) or TLC.

-

After completion, cool the mixture to room temperature.

-

Filter off the inorganic salts and wash the solid with acetonitrile.

-